1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is a chemical compound with the molecular formula C10H20N4O and a molecular weight of 212.29 g/mol . It is an intermediate in the synthesis of Gadoteridol, an MRI contrast chelating agent . This compound is known for its unique bicyclic structure, which includes four nitrogen atoms and a ketone functional group.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions involving nitrogen-containing heterocycles.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the Gadoteridol , an MRI contrast chelating agent . This compound acts as an intermediate in the synthesis of Gadoteridol .
Mode of Action
The exact mode of action of 1,4,7,10-Tetraazabicyclo[82Given its role as an intermediate in the synthesis of gadoteridol, it can be inferred that it contributes to the formation of this mri contrast agent .
Biochemical Pathways
The specific biochemical pathways affected by 1,4,7,10-Tetraazabicyclo[82As an intermediate in the synthesis of gadoteridol, it likely plays a role in the biochemical pathways related to mri contrast enhancement .
Result of Action
The result of the action of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the synthesis of Gadoteridol, an MRI contrast chelating agent . This suggests that the compound contributes to the enhancement of tissue contrast in MRI scans .
Vorbereitungsmethoden
The synthesis of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves multiple steps. One common method starts with the condensation of triethylenetetramine with N,N-dimethylformamide dimethyl acetal, leading to the formation of an imidazolinium intermediate . This intermediate is then cyclized to form the desired bicyclic structure. The final product is obtained through hydrolysis under mild conditions . Industrial production methods typically involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Vergleich Mit ähnlichen Verbindungen
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another chelating agent used in MRI contrast agents.
1,4,7,10-Tetraazabicyclo[6.6.2]pentadecane: A compound with a similar bicyclic structure but different ring sizes and functional groups.
The uniqueness of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one lies in its specific bicyclic structure and its role as an intermediate in the synthesis of Gadoteridol, which is widely used in medical imaging .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves the introduction of four nitrogen atoms into a bicyclic structure, followed by the formation of a ketone functional group.", "Starting Materials": [ "2,5-dioxo-1-pyrrolidineacetic acid", "1,2-diaminocyclohexane", "Methanol", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "The first step involves the reaction of 2,5-dioxo-1-pyrrolidineacetic acid with 1,2-diaminocyclohexane in methanol to form a bicyclic intermediate.", "This intermediate is then reduced using hydrogen gas and palladium on carbon catalyst to introduce two nitrogen atoms and form a secondary amine.", "The secondary amine is then reacted with sodium hydroxide to form a tertiary amine.", "Finally, the tertiary amine is oxidized using a suitable oxidizing agent to form the desired ketone functional group, resulting in the formation of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one." ] } | |
CAS-Nummer |
220182-11-6 |
Molekularformel |
C10H20N4O |
Molekulargewicht |
212.297 |
IUPAC-Name |
1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one |
InChI |
InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2 |
InChI-Schlüssel |
ASZOLYZWJGOQDY-UHFFFAOYSA-N |
SMILES |
C1CNCCN2CCN(CCN1)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.